molecular formula C16H20Cl2N2O2 B10895105 2-(2,4-dichlorophenoxy)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)acetamide

2-(2,4-dichlorophenoxy)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)acetamide

Cat. No.: B10895105
M. Wt: 343.2 g/mol
InChI Key: CNHHVAAZAAYORM-UHFFFAOYSA-N
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Description

2-(2,4-DICHLOROPHENOXY)-N~1~-(8-METHYL-8-AZABICYCLO[321]OCT-3-YL)ACETAMIDE is a complex organic compound that features a phenoxy group and a bicyclic azabicyclo structure

Properties

Molecular Formula

C16H20Cl2N2O2

Molecular Weight

343.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide

InChI

InChI=1S/C16H20Cl2N2O2/c1-20-12-3-4-13(20)8-11(7-12)19-16(21)9-22-15-5-2-10(17)6-14(15)18/h2,5-6,11-13H,3-4,7-9H2,1H3,(H,19,21)

InChI Key

CNHHVAAZAAYORM-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2,4-DICHLOROPHENOXY)-N~1~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)ACETAMIDE typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

2-(2,4-DICHLOROPHENOXY)-N~1~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N~1~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with neurotransmitter receptors, particularly those involved in the central nervous system . This interaction can modulate neurotransmitter release and receptor activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar compounds include:

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